molecular formula C9H12ClNO2 B1522607 4-(1-Aminoethyl)benzoic acid hydrochloride CAS No. 1187930-54-6

4-(1-Aminoethyl)benzoic acid hydrochloride

Cat. No.: B1522607
CAS No.: 1187930-54-6
M. Wt: 201.65 g/mol
InChI Key: GNWOFSYSPMCLJU-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)benzoic acid hydrochloride is a chemical compound with the molecular formula C8H9NO2·HCl. It is a white to off-white crystalline solid with a distinctive amine-like odor. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-aminobenzoic acid as the starting material.

  • Reaction Steps: The amino group on the benzene ring is first protected using a suitable protecting group, such as a Boc group (tert-butoxycarbonyl). The protected amino group is then alkylated using ethyl iodide to introduce the ethyl group at the 1-position. Finally, the protecting group is removed, and the resulting compound is converted to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 4-(1-aminoethyl)benzoic acid derivatives.

  • Reduction: The compound can be reduced to form 4-(1-aminoethyl)benzyl alcohol or other reduced derivatives.

  • Substitution: Substitution reactions can occur at the amino group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various alkylating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: 4-(1-aminoethyl)benzoic acid derivatives, such as 4-(1-aminoethyl)benzoic acid anhydride.

  • Reduction Products: 4-(1-aminoethyl)benzyl alcohol and other reduced derivatives.

  • Substitution Products: Different substituted derivatives of 4-(1-aminoethyl)benzoic acid.

Mechanism of Action

  • Target of Action In some scientific experiments, 4-(1-Aminoethyl)benzoic acid hydrochloride has been used as a substrate analog to study enzyme kinetics and inhibition. Its exact targets may vary depending on the specific context of use.
  • Pharmacokinetics

      this compound is likely absorbed in the gastrointestinal tract. It may distribute throughout the body, but specific tissue distribution remains unclear. The compound could undergo hepatic metabolism, potentially involving conjugation with glycine or other pathways. It may be excreted as hippuric acid after conjugation with glycine in the liver .

Scientific Research Applications

4-(1-Aminoethyl)benzoic acid hydrochloride is used in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-(1-Aminoethyl)phenol

  • 4-(1-Aminoethyl)pyridine

  • 1-(4-Aminoethyl)benzene

Properties

IUPAC Name

4-(1-aminoethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h2-6H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWOFSYSPMCLJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187930-54-6
Record name 1187930-54-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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